molecular formula C13H12N4 B6431867 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline CAS No. 1706454-33-2

3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline

Cat. No.: B6431867
CAS No.: 1706454-33-2
M. Wt: 224.26 g/mol
InChI Key: SXYFGKSDEZKXQX-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Molecular Design

Nitrogen-containing heterocycles are fundamental building blocks in the design of biologically active molecules. Statistically, over 85% of all biologically active compounds feature a heterocyclic component, with nitrogen-based rings being the most frequent. nih.gov An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule pharmaceuticals contain at least one nitrogen heterocycle. This prevalence is attributed to the ability of the nitrogen atoms to form crucial hydrogen bonds with biological macromolecules like proteins and nucleic acids, enhancing binding affinity and specificity. researchgate.netrsc.org

These scaffolds are present in a vast array of natural products, including alkaloids, vitamins, and hormones, as well as in a multitude of synthetic drugs. Their structural diversity and the capacity for chemical modification allow for the fine-tuning of physicochemical properties, which can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The modification of a heterocyclic ring can significantly alter a compound's biological properties, such as its anti-inflammatory, antimicrobial, or anti-tumor activities.

Heterocyclic ScaffoldExamples of Medical Applications
PyridineAntihistamines, Antivirals (e.g., Isoniazid)
Pyrimidine (B1678525)Anticancer agents (e.g., 5-Fluorouracil), Antibacterials
Imidazole (B134444)Antifungals (e.g., Clotrimazole), Antiulcer agents
QuinolineAntimalarials (e.g., Chloroquine), Antiseptics
IndoleAntimigraine agents (Triptans), Antineoplastics (e.g., Vinblastine)

Historical Context and Evolution of Imidazo[1,2-a]pyrimidine (B1208166) Derivatives

The imidazo[1,2-a]pyrimidine core is part of a broader class of "privileged structures," a term used to describe molecular scaffolds that are capable of binding to multiple biological targets. The related imidazo[1,2-a]pyridine (B132010) scaffold first gained prominence with the development of drugs like Zolpidem (an insomnia medication) and Alpidem (an anxiolytic), validating the therapeutic potential of this heterocyclic family. researchgate.netresearchgate.netnih.gov

Early investigations into imidazo[1,2-a]pyrimidines explored their activity as ligands for the GABA-A receptor, targeting anxiety and other central nervous system disorders. dergipark.org.tr Over the past two decades, the scope of research has expanded dramatically, revealing a wide spectrum of pharmacological activities. nih.govbeilstein-journals.org Synthetic chemistry has evolved in parallel, with numerous methods being developed for the efficient construction and functionalization of the imidazo[1,2-a]pyrimidine nucleus, often focusing on modifications at the 2, 3, and 7-positions to explore structure-activity relationships (SAR). rsc.org This has led to the discovery of derivatives with potent activities, including:

Anticancer: Inhibition of various cancer cell lines. nih.gov

Antiviral: Activity against viruses such as HIV and hepatitis C. nih.gov

Antimicrobial and Antifungal: Efficacy against a range of pathogens. nih.govbeilstein-journals.org

Anti-inflammatory: Modulation of inflammatory pathways. nih.gov

Enzyme Inhibition: Targeting specific enzymes like kinases and phospholipases. nih.gov

This evolution from CNS-acting agents to a scaffold with broad pharmacological applications underscores its versatility and importance in modern drug discovery.

Positioning of 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline within Contemporary Medicinal Chemistry Research

While extensive research into the broader imidazo[1,2-a]pyrimidine class exists, this compound itself appears to be a compound of interest within the specific and highly competitive field of kinase inhibitor development. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.

The structure of this compound is particularly noteworthy. The imidazo[1,2-a]pyrimidine core acts as a rigid scaffold, while the 2-yl-aniline group provides a key interaction point. Research on the closely related imidazo[1,2-a]pyridine scaffold has repeatedly demonstrated the importance of an aniline (B41778) or similar aromatic amine moiety for potent kinase inhibition. nih.govnih.govresearchgate.net For instance, studies have detailed the optimization of the aniline portion of imidazo[1,2-a]pyridine-based molecules to achieve high potency and selectivity against targets such as the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govnih.govnih.gov

ScaffoldTarget KinaseKey Structural FeatureReference
Imidazo[1,2-a]pyridineIGF-1R3-(Pyrimidin-4-yl) group, optimized aniline nih.gov
Imidazo[1,2-a]pyridinePDGFRConstrained secondary amine on core nih.gov
Imidazo[1,2-b]pyridazinePIM KinaseCyclopropylmethylamino group semanticscholar.org

Given this context, this compound is positioned as a strategic molecule for the discovery of new kinase inhibitors. The aniline group is likely designed to interact with the hinge region of a kinase's ATP-binding pocket, a common binding mode for this class of inhibitors. The methyl group at the 3-position may serve to fine-tune the molecule's conformation or to probe specific sub-pockets within the target enzyme. Therefore, this compound is best understood not in isolation, but as a component of a larger medicinal chemistry strategy aimed at developing next-generation, targeted therapies for oncology and other diseases driven by aberrant kinase activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-9-12(10-4-2-5-11(14)8-10)16-13-15-6-3-7-17(9)13/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYFGKSDEZKXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 3 3 Methylimidazo 1,2 a Pyrimidin 2 Yl Aniline and Its Analogues

Retrosynthetic Analysis of the 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline Core

A retrosynthetic analysis of the target compound, this compound, reveals several logical disconnections based on established synthetic routes for the imidazo[1,2-a]pyrimidine (B1208166) core. The most common approach involves the formation of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) ring.

The primary disconnection (Path A) breaks the C-N bonds of the imidazole portion of the fused ring system. This leads back to a 2-aminopyrimidine (B69317) precursor and a suitable three-carbon synthon, typically an α-haloketone. For the target molecule, this would be 2-aminopyrimidine and a halogenated version of 1-(3-aminophenyl)propan-2-one. Given the reactivity of the aniline (B41778) group, it is often introduced in a protected form, such as a nitro group (-NO₂), which is later reduced. This leads to the key precursors: 2-aminopyrimidine and 1-bromo-1-(3-nitrophenyl)propan-2-one .

An alternative disconnection (Path B) considers a multi-component reaction strategy. This pathway breaks down the target molecule into three or more simple, readily available starting materials that can be combined in a one-pot synthesis. These precursors would typically be 2-aminopyrimidine , an aldehyde (such as 3-nitrobenzaldehyde), and a component to provide the C3-methyl group and the C2-carbon, such as an isocyanide or an alkyne, depending on the specific multi-component reaction employed.

This analysis highlights that the construction of the 2-aryl and 3-methyl substituted imidazo[1,2-a]pyrimidine core is central to the synthesis, with the aniline functionality often being addressed via a nitro-group reduction at a later stage.

Core Imidazo[1,2-a]pyrimidine Ring Formation Methodologies

The synthesis of the imidazo[1,2-a]pyrimidine nucleus is well-established, with several reliable methods available. These can be broadly categorized into classical cyclization approaches and modern one-pot or multi-component pathways.

The most traditional and widely used method for synthesizing imidazo[1,2-a]pyrimidines is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound. nih.govbio-conferences.org This bimolecular nucleophilic substitution is a robust method for forming the fused heterocyclic system.

The general mechanism proceeds via two key steps:

N-Alkylation: The exocyclic amino group of 2-aminopyrimidine acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide. This forms an N-(β-ketoalkyl)-2-aminopyrimidine intermediate.

Intramolecular Cyclization: The endocyclic pyrimidine nitrogen then acts as a nucleophile, attacking the ketone carbonyl carbon. This is followed by dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system.

Various α-haloketones can be employed, allowing for diverse substitutions at the C2 and C3 positions of the final product. bio-conferences.org The reaction conditions can range from heating in solvents like ethanol (B145695) or DMF to catalyst-free conditions at moderate temperatures. bio-conferences.org

Precursor 1Precursor 2 (α-Haloketone)Resulting SubstitutionReference
2-Aminopyrimidine2-Bromoacetophenone2-Phenyl nih.gov
2-Aminopyrimidine3-Bromobutan-2-one2,3-DimethylN/A
2-Aminopyrimidine1-Bromo-1-phenylpropan-2-one2-Phenyl-3-methylN/A

Modern synthetic chemistry increasingly favors one-pot and multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. rsc.org Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyrimidines. rsc.orgdergipark.org.tr

A common three-component approach involves the reaction of a 2-aminopyrimidine, an aldehyde, and an isocyanide. This reaction, often catalyzed by an acid, proceeds through a series of intermediates to build the imidazole ring. This methodology is particularly useful for accessing 3-aminoimidazo[1,2-a]pyrimidine derivatives. nih.gov

Another powerful MCR involves the copper-catalyzed reaction of 2-aminopyrimidine, an aldehyde, and a terminal alkyne. bio-conferences.org This approach allows for the introduction of a wide variety of substituents at the C2 and C3 positions. Microwave-assisted protocols have also been developed to accelerate these reactions and improve yields. bohrium.com

Reaction TypeComponentsKey FeaturesReference
Groebke-Blackburn-Bienaymé2-Aminopyrimidine, Aldehyde, IsocyanideProvides access to 3-amino derivatives; can be performed under continuous flow for improved regioselectivity. nih.gov
Copper-Catalyzed A³ Coupling2-Aminopyrimidine, Aldehyde, Terminal AlkyneVersatile for C2 and C3 functionalization. bio-conferences.org
Iodine-Catalyzed MCR2-Aminopyrimidine, Arylglyoxal, Cyclic 1,3-dicarbonylMetal-free synthesis of 2,3-disubstituted derivatives under microwave irradiation. rsc.org

Specific Synthetic Routes to this compound

The synthesis of the specifically substituted target molecule requires a strategy that can control the placement of the aniline (or its precursor) at the C2 position and the methyl group at the C3 position.

The most direct method to introduce the 2-aryl moiety is to incorporate it into one of the precursors for the cyclization reaction. A common strategy involves a modified Chichibabin condensation where the ketone component already contains the desired aryl group.

A plausible route for the target compound is as follows:

Precursor Synthesis: The synthesis begins with an appropriately substituted acetophenone, such as 3'-nitroacetophenone. This starting material is first α-brominated using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid to form 2-bromo-1-(3-nitrophenyl)ethan-1-one. To introduce the C3-methyl group, the starting material would instead be 1-(3-nitrophenyl)propan-1-one, which upon α-bromination yields 2-bromo-1-(3-nitrophenyl)propan-1-one.

Cyclocondensation: The resulting α-haloketone is then reacted with 2-aminopyrimidine. mdpi.com The condensation reaction proceeds as described in section 2.2.1 to form 3-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine.

Reduction: The final step is the reduction of the nitro group to an amine. This is typically achieved using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acetic acid. This step yields the final product, this compound.

This sequence ensures the correct placement of the substituted aniline ring at the C2 position of the heterocyclic core.

The electronic properties of the imidazo[1,2-a]pyrimidine ring system heavily influence its reactivity towards functionalization. The imidazole part of the nucleus is electron-rich, making it susceptible to electrophilic attack. Computational and experimental studies have shown that the C3 position is the most nucleophilic and thus the most common site for electrophilic substitution. nih.gov

Introduction of the C3-Methyl Group: While direct C3-methylation of a pre-formed 2-arylimidazo[1,2-a]pyrimidine is possible, it is synthetically more common and efficient to introduce the C3-substituent via the carbonyl precursor in a cyclocondensation reaction. For the target molecule, using an α-haloketone like 1-bromo-1-arylpropan-2-one or 2-bromo-1-arylpropan-1-one in the reaction with 2-aminopyrimidine directly installs the methyl group at the C3 position.

Alternatively, three-component aza-Friedel–Crafts reactions can be used to achieve C3-alkylation on a 2-phenylimidazo[1,2-a]pyridine (B181562) core, a strategy that can be adapted for the pyrimidine analogue. nih.gov

Introduction of the C2-Aryl Group: Direct C-H arylation at the C2 position is challenging due to the higher reactivity of the C3 position. Therefore, strategies for introducing the C2-aryl group typically rely on building the ring with the aryl group already in place, as described in section 2.3.1. acs.orgresearchgate.net If a 3-methylimidazo[1,2-a]pyrimidine (B3261007) core were to be functionalized at C2, it would likely require a multi-step sequence, such as halogenation at C2 followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling). However, controlling the regioselectivity of the initial halogenation can be difficult. Therefore, constructing the scaffold from a 2-aryl-containing precursor remains the most reliable and widely adopted strategy.

Derivatization and Diversification Techniques for Analog Generation

The creation of a library of analogues from a common precursor is a cornerstone of modern medicinal chemistry. For this compound, this is primarily achieved through three main avenues: palladium-catalyzed cross-coupling reactions on halogenated intermediates, chemical modification of the aniline functional group, and direct functionalization of the heterocyclic core.

Cross-Coupling Reactions on Halogenated Intermediates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, essential for the synthesis and diversification of the target compound. The general strategy involves the preparation of a halogenated imidazo[1,2-a]pyrimidine core, which can then be coupled with various partners.

A common precursor for these reactions is a 2-halo-3-methylimidazo[1,2-a]pyrimidine. While the direct synthesis of this compound is not extensively detailed in readily available literature, analogous reactions on similar scaffolds are well-documented. For instance, the Suzuki-Miyaura coupling provides a viable route to introduce the 3-aminophenyl group. This would involve the reaction of a 2-chloro or 2-bromo-3-methylimidazo[1,2-a]pyrimidine with 3-aminophenylboronic acid or its esters. The reaction conditions typically employ a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. Microwave irradiation can be employed to accelerate these reactions. nih.gov

Alternatively, the Buchwald-Hartwig amination offers a direct method to form the C-N bond between the heterocyclic core and the aniline moiety. wikipedia.orgnih.gov This would involve coupling a 2-halo-3-methylimidazo[1,2-a]pyrimidine with aniline, followed by a subsequent functionalization or starting with 3-bromoaniline. This reaction is catalyzed by a palladium complex, often in the presence of a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu). wikipedia.org

The following table illustrates representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous heterocyclic systems, which can be adapted for the synthesis of this compound.

Reaction TypeHalogenated IntermediateCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura 2-Chloro-3-methylimidazo[1,2-a]pyridine3-Aminophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100Not reported
Suzuki-Miyaura 2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)8085
Buchwald-Hartwig 2-Bromo-imidazo[1,2-a]pyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene11078
Buchwald-Hartwig 5-Bromo-imidazo[2,1-b] rsc.orgresearchgate.netnih.govthiadiazoleSubstituted anilinesPd₂(dba)₃NaOtBuToluene11060-85

This data is representative of analogous systems and serves as a predictive model for the synthesis of the target compound.

Modification of the Aniline Substituent

Once the this compound core is synthesized, the aniline moiety provides a reactive handle for further diversification. Standard organic transformations can be employed to modify the amino group or the phenyl ring.

N-Acylation and N-Sulfonylation: The primary amine of the aniline group can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions introduce a wide range of functional groups, altering the steric and electronic properties of the molecule.

N-Alkylation: The aniline nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination, in particular, is a versatile method that can introduce a variety of alkyl groups under mild conditions, typically using a reducing agent like sodium triacetoxyborohydride.

Electrophilic Aromatic Substitution: The phenyl ring of the aniline substituent can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The amino group is a strong activating group, directing substitution primarily to the ortho and para positions.

The table below summarizes common derivatization reactions of the aniline group.

Reaction TypeReagentProduct Type
N-Acylation Acetyl chlorideN-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
N-Sulfonylation Methanesulfonyl chlorideN-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)methanesulfonamide
Reductive Amination Acetone, NaBH(OAc)₃N-Isopropyl-3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline
Halogenation N-BromosuccinimideBromo-substituted aniline derivative

Functionalization of the Imidazo[1,2-a]pyrimidine Ring System

Direct functionalization of the imidazo[1,2-a]pyrimidine core offers another avenue for generating structural diversity. The electronic nature of the ring system dictates the regioselectivity of these reactions.

C-H Functionalization: In recent years, direct C-H functionalization has emerged as a powerful strategy. For the imidazo[1,2-a]pyridine (B132010) scaffold, which is electronically similar to the imidazo[1,2-a]pyrimidine system, the C3 position is the most nucleophilic and readily undergoes electrophilic substitution. nih.gov However, with the C3 position occupied by a methyl group in the target compound, functionalization may be directed to other positions. The C5 and C7 positions on the pyrimidine ring are also susceptible to functionalization. rsc.org

Halogenation: The imidazo[1,2-a]pyrimidine ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of halogenation will depend on the reaction conditions and the existing substitution pattern. These halogenated derivatives are valuable intermediates for further diversification via cross-coupling reactions, as described in section 2.4.1.

Functionalization of the 3-Methyl Group: The methyl group at the C3 position can also be a site for derivatization. For instance, radical bromination could introduce a handle for further nucleophilic substitution. Alternatively, oxidation could yield the corresponding carboxylic acid, which can then be converted to esters or amides.

The following table provides examples of functionalization reactions on the imidazo[1,2-a]pyrimidine ring system and its analogues.

Reaction TypeReagentPosition of FunctionalizationProduct Type
Halogenation NBSC5 or C75- or 7-Bromo-3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline
C-H Arylation Aryl halide, Pd catalystC5 or C75- or 7-Aryl-3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline
Oxidation of Methyl Group KMnO₄C3-methyl2-(3-Aminophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid

Molecular Target Engagement and Mechanistic Investigations of 3 3 Methylimidazo 1,2 a Pyrimidin 2 Yl Aniline

Identification of Molecular Targets of 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline

The characterization of this compound has primarily centered on its activity as a type II kinase inhibitor. This classification is based on its ability to bind to the DFG-out conformation of the kinase activation loop, a feature confirmed by co-crystallization studies with its primary target. pdbj.org

Enzymatic Inhibition Profiles (e.g., Kinases, Phosphatases, Hydrolases)

Research has identified this compound as a potent dual inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1) and Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). medchemexpress.comselleck.co.jpstanford.edu Its inhibitory activity is not limited to these two kinases; it has demonstrated potent suppression of several other kinases.

One study reported an IC50 of 81 nM for TAK1. nih.gov Another detailed its IC50 values as 149 nM for TAK1 and 21.7 nM for MAP4K2. medchemexpress.comselleck.co.jp This same study revealed potent inhibition of other kinases including LYN, CSK, FER, p38α, ABL, ARG, and SRC. medchemexpress.com The inhibitory concentrations for these kinases are summarized in the table below.

Table 1: Enzymatic Inhibition Profile of this compound against a Panel of Kinases
Kinase TargetIC50 (nM)
TAK1149
MAP4K221.7
LYN12.9
CSK56.4
FER82.3
p38α102
ABL75.2
ARG113
SRCNot specified in source

There is no publicly available information on the enzymatic inhibition profile of this compound against phosphatases or hydrolases.

Receptor Binding Affinity Profiling (e.g., GPCRs, Nuclear Receptors)

Comprehensive receptor binding affinity profiling data for this compound against panels of G-protein coupled receptors (GPCRs) or nuclear receptors is not available in the public domain. The primary literature has focused on its kinase inhibitory activity.

Protein-Protein Interaction Modulation

Beyond its direct, competitive inhibition of ATP binding to its target kinases, there is limited information on the ability of this compound to modulate other protein-protein interactions. One study in KRAS-mutant colorectal cancer cells noted that the compound-induced downregulation of XIAP may reduce the formation of the TAK1-XIAP complex, which is involved in activating TAK1 downstream signaling. nih.gov This suggests an indirect modulation of this specific protein-protein interaction.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action of this compound are a direct consequence of its inhibition of TAK1 and other kinases, leading to perturbations in key cellular signaling pathways.

Cellular Signaling Pathway Perturbations (e.g., MAPK, PI3K/Akt, NF-κB)

The inhibition of TAK1, a key upstream kinase in the MAP kinase signal transduction pathway, by this compound leads to the suppression of downstream signaling molecules. nih.gov

MAPK Pathway : The compound has been shown to inhibit the phosphorylation of proteins downstream of TAK1 and MAP4K2, such as JNK and p38, at concentrations below 100 nM. selleck.co.jp Studies in KRAS-mutant colorectal cancer cells confirmed that NG25 inhibits the phosphorylation of ERK, JNK, and p38. nih.gov In neonatal hypoxic-ischemic rat models, NG25 was shown to inhibit the expression of phosphorylated JNK. nih.gov

NF-κB Pathway : As a crucial activator of the IκB kinase (IKK) complex, TAK1 is essential for the activation of the canonical NF-κB signaling pathway. nih.gov By inhibiting TAK1, this compound effectively blocks NF-κB activation. nih.gov This has been demonstrated by the inhibition of IκBα degradation, a key step in NF-κB activation, in breast cancer cell lines. medchemexpress.com

PI3K/Akt Pathway : There is no direct evidence from the reviewed literature to suggest that this compound directly modulates the PI3K/Akt signaling pathway. Its primary mechanism appears to be centered on the TAK1-mediated MAPK and NF-κB pathways.

Molecular Regulation of Cell Cycle Progression

Detailed studies focusing on the specific effects of this compound on the molecular regulators of cell cycle progression (e.g., cyclins, CDKs) are not extensively reported in the available literature. However, its ability to induce caspase-dependent apoptosis in cancer cells suggests an indirect influence on cell cycle checkpoints and progression, ultimately leading to programmed cell death. nih.gov For instance, in KRAS-mutant colorectal cancer cells, treatment with the compound leads to apoptosis through the regulation of the B-cell lymphoma-2 (Bcl-2) family and the inhibitor of apoptosis protein (IAP) family. nih.gov

Inducers of Programmed Cell Death Pathways

While direct studies on this compound are not extensively available in public literature, the broader class of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) derivatives has demonstrated significant potential as inducers of programmed cell death, a crucial mechanism in anticancer therapy. Research into structurally similar compounds reveals that they can trigger apoptosis through multiple pathways, often involving the modulation of key regulatory proteins.

One of the primary mechanisms by which these compounds induce apoptosis is through the intrinsic, or mitochondrial, pathway. For instance, certain novel imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in melanoma and cervical cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. nih.gov This inhibition leads to the upregulation of pro-apoptotic proteins such as Bax and a subsequent increase in active caspase-9. nih.gov The activation of caspase-9 is a critical step in the mitochondrial apoptotic cascade, ultimately leading to cell death. Furthermore, some imidazo[1,2-a]pyridine compounds have been observed to induce apoptosis via a p53/Bax-mediated activation of the mitochondrial pathway in HeLa cells. nih.gov

In addition to the intrinsic pathway, compounds from this class have also been implicated in the extrinsic apoptotic pathway. Studies on novel imidazo[1,2-a]pyridine compounds in breast cancer cells have shown an induction of the extrinsic apoptosis pathway, as evidenced by the increased activity of caspase-7 and caspase-8, along with the cleavage of PARP (Poly (ADP-ribose) polymerase). waocp.orgnih.gov The activation of caspase-8 is a hallmark of the extrinsic pathway, which is typically initiated by the binding of extracellular death ligands to cell surface receptors.

Moreover, the induction of apoptosis by these compounds is often linked to the generation of reactive oxygen species (ROS) and the subsequent oxidative stress. For example, certain imidazo[1,2-a]pyridine derivatives have been found to induce ROS-mediated apoptosis in non-small cell lung cancer cells. tezu.ernet.in This increase in ROS can lead to DNA damage and further activation of apoptotic signaling.

The table below summarizes the effects of representative imidazo[1,2-a]pyridine derivatives on key markers of programmed cell death in various cancer cell lines.

Compound ClassCancer Cell LineApoptotic PathwayKey Protein Modulations
Imidazo[1,2-a]pyridineMelanoma & CervicalIntrinsicInhibition of p-AKT and p-mTOR; Increase in p53, p21, Bax, and active caspase-9 nih.gov
Imidazo[1,2-a]pyridineHeLaMitochondrialp53/Bax-mediated activation nih.gov
Imidazo[1,2-a]pyridineBreast (HCC1937)ExtrinsicIncrease in p53, p21, active caspase-7, active caspase-8, and cleaved PARP waocp.orgnih.govnih.gov

Ligand-Target Interaction Dynamics

The biological activity of small molecules like this compound is intrinsically linked to their ability to bind to specific molecular targets. While the precise targets of this specific compound are not yet fully elucidated, studies on related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have provided valuable insights into their ligand-target interaction dynamics, particularly in the context of kinase inhibition.

Allosteric Modulation Potential

Beyond direct competitive inhibition at the active site, some heterocyclic compounds have shown potential for allosteric modulation. Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity.

While direct evidence for allosteric modulation by this compound is lacking, related heterocyclic structures have been identified as allosteric modulators of various receptors. For example, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been discovered as selective negative allosteric modulators of AMPA receptors associated with the TARP γ-8 protein. nih.gov Furthermore, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been investigated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator of the GABAA receptor. nih.govresearchgate.net

These findings suggest that the imidazo[1,2-a]pyrimidine scaffold, present in the compound of interest, has the potential to engage in allosteric interactions. The aniline (B41778) and methyl substitutions on the core structure could influence the molecule's ability to bind to allosteric pockets on various protein targets, thereby modulating their function in a manner distinct from competitive inhibition. Further investigation into this potential mechanism could open new avenues for understanding the full pharmacological profile of this class of compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 3 Methylimidazo 1,2 a Pyrimidin 2 Yl Aniline Analogues

Impact of Substituent Variations on the Aniline (B41778) Moiety

The aniline moiety of 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline presents a key area for structural modification to modulate the compound's biological profile. The nature, position, and size of substituents on the aniline ring can significantly influence the electronic, steric, and lipophilic properties of the entire molecule.

The electronic properties of substituents on the aniline ring, whether electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can profoundly impact a molecule's interaction with its biological target. These effects are often quantified by the Hammett substituent constant (σ), which describes the electron-donating or -withdrawing ability of a substituent.

In many analogous series of kinase inhibitors, the electronic nature of substituents on a phenyl ring plays a pivotal role in determining potency. For instance, the introduction of EWGs such as nitro (NO2) or cyano (CN) can lead to a redistribution of electron density across the molecule, potentially enhancing interactions with electron-deficient pockets in a target protein. Conversely, EDGs like methoxy (B1213986) (OCH3) or methyl (CH3) can increase the electron density of the aniline ring, which may be favorable for other types of interactions.

Theoretical studies on substituted anilines have shown that electron-acceptor groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which may influence the compound's reactivity and binding affinity. nih.gov The position of the substituent (ortho, meta, or para) also dictates the electronic influence on the amino group and the rest of the molecule.

To illustrate the electronic effects, consider the hypothetical biological activity data for a series of analogues where substituents are varied on the aniline ring:

Compound IDSubstituent (R) on AnilinePositionHammett Constant (σp)Biological Activity (IC50, nM)
1aH-0.00150
1b4-OCH3para-0.27200
1c4-CH3para-0.17175
1d4-Clpara0.23100
1e4-CNpara0.6650
1f4-NO2para0.7835

This data is illustrative and based on general trends observed in related kinase inhibitor series.

From this illustrative data, a clear trend emerges where electron-withdrawing substituents at the para position enhance biological activity, suggesting a favorable interaction that is promoted by a lower electron density on the aniline ring.

Beyond electronic effects, the size (steric bulk) and lipophilicity of substituents on the aniline moiety are critical determinants of a compound's activity and properties. Lipophilicity, often expressed as logP, influences a molecule's ability to cross cell membranes and can affect its binding to hydrophobic pockets within a target protein. mdpi.com

The following table illustrates the potential impact of steric and lipophilic parameters on the biological activity of hypothetical analogues:

Compound IDSubstituent (R) on AnilinePositionlogPSteric Parameter (Molar Refractivity)Biological Activity (IC50, nM)
2aH-2.11.03150
2b4-CH3para2.65.65175
2c4-C(CH3)3para3.619.6350
2d2-CH3ortho2.65.65250
2e2,6-di-CH3ortho3.111.3500

This data is illustrative and based on general principles of medicinal chemistry and observed trends in related compounds.

This illustrative data suggests that while a moderate increase in lipophilicity might be tolerated, excessive steric bulk, particularly at the ortho positions, can be detrimental to activity, likely due to steric clashes within the binding site.

Influence of Modifications to the Imidazo[1,2-a]pyrimidine (B1208166) Core

The imidazo[1,2-a]pyrimidine core is the central scaffold of the molecule, and modifications to this bicyclic system can have a profound impact on its biological activity and properties.

The C2 position of the imidazo[1,2-a]pyrimidine core is a critical linkage point to the aniline moiety. In many classes of kinase inhibitors with a similar hinge-binding motif, the nature of the group at this position is crucial for maintaining the correct geometry for interaction with the target protein. While the provided core structure specifies a direct link to the aniline, hypothetical explorations in related systems suggest that introducing different linkers or substituents at this position would significantly alter the compound's profile.

For instance, replacing the aniline with other aromatic or heteroaromatic rings could explore different binding interactions. The length and flexibility of any linker between the imidazo[1,2-a]pyrimidine core and the phenyl ring would also be a key parameter to investigate.

The methyl group at the N3 position of the imidazole (B134444) ring is a defining feature of the parent compound. The presence of this group can have several implications for the molecule's properties. Sterically, it can influence the conformation of the adjacent C2-substituted aniline ring. Electronically, the methyl group is weakly electron-donating, which can subtly influence the electronic character of the imidazole ring.

In related heterocyclic systems, the presence or absence of small alkyl groups at such positions can impact metabolic stability and target affinity. Removal or replacement of the N3-methyl group with other substituents would be a key area for SAR exploration. For example, replacing it with a hydrogen atom could introduce a hydrogen bond donor functionality, while larger alkyl groups could probe for steric constraints in the binding pocket.

An illustrative table showing the potential impact of N3-substitution is presented below:

Compound IDN3-SubstituentBiological Activity (IC50, nM)
3aCH3150
3bH300
3cCH2CH3250

This data is illustrative and based on general medicinal chemistry principles.

This hypothetical data suggests that the N3-methyl group may be optimal for activity, with both its removal and extension being detrimental.

The pyrimidine (B1678525) ring of the imidazo[1,2-a]pyrimidine scaffold offers several positions for substitution that can be exploited to fine-tune the molecule's properties. These positions are often solvent-exposed in protein-ligand complexes and can be modified to improve physicochemical properties such as solubility, or to gain additional interactions with the target.

For example, the introduction of small polar groups, such as hydroxyl (-OH) or amino (-NH2), on the pyrimidine ring could enhance aqueous solubility and potentially form new hydrogen bonds with the target protein. Conversely, the addition of small, lipophilic groups like halogens could be used to probe for hydrophobic pockets.

The following table provides a hypothetical exploration of substituent effects on the pyrimidine ring:

Compound IDSubstituent on Pyrimidine RingPositionBiological Activity (IC50, nM)
4aH-150
4b5-CH35120
4c7-Cl790
4d7-OH7200

This data is illustrative and based on SAR trends observed for related heterocyclic scaffolds.

This illustrative data suggests that small, lipophilic substituents on the pyrimidine ring may be beneficial for activity.

Pharmacophore Model Development

The development of a pharmacophore model is a crucial step in understanding the interaction between a ligand and its biological target. This model represents the essential steric and electronic features that govern the molecular recognition process. For analogues of this compound, pharmacophore models help in elucidating the key molecular features required for their biological activity and in the rational design of new, more potent compounds.

Identification of Essential Molecular Features for Target Interaction

The identification of essential molecular features for target interaction for this class of compounds involves a combination of computational and experimental techniques. The imidazo[1,2-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, in part due to its bioisosteric resemblance to purines, allowing it to interact with a wide range of biological targets. beilstein-journals.org

Key molecular features that are often crucial for the activity of imidazo[1,2-a]pyrimidine derivatives include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms within the imidazo[1,2-a]pyrimidine core can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of a target protein. The aniline moiety provides a primary amine group which can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The fused heterocyclic ring system and the phenyl group of the aniline moiety provide significant hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with aromatic residues of the target. The methyl group at the 3-position also contributes to the hydrophobic character.

Molecular Shape and Rigidity: The planar and rigid nature of the imidazo[1,2-a]pyrimidine core helps to pre-organize the substituents in a defined spatial orientation, which can reduce the entropic penalty upon binding to the target.

In studies of related imidazo[1,2-a]pyridine (B132010) inhibitors of the c-Met kinase, the bicyclic aromatic ring's electron deficiency was found to be positively correlated with the strength of π-π stacking interactions with tyrosine residues in the activation loop. nih.gov This suggests that the electronic properties of the imidazo[1,2-a]pyrimidine core are a critical feature. For instance, replacing a nitrogen atom at position 8 with a C-F bond in imidazo[1,2-a]pyridines was explored to mimic the electrostatic properties and lipophilicity, indicating the importance of the electronic surface potential. nih.gov

A hypothetical pharmacophore model for analogues of this compound, based on its structure and findings for related molecules, would likely include features such as a hydrogen bond donor (from the aniline -NH2), multiple hydrogen bond acceptors (from the pyrimidine nitrogens), and aromatic/hydrophobic centers (the phenyl ring and the imidazopyrimidine core). The relative spatial arrangement of these features would be critical for defining the molecule's activity at a specific target.

Rational Design of Enhanced Molecular Probes

Based on an established pharmacophore model, new molecular probes with enhanced properties can be rationally designed. This process involves modifying the parent structure to optimize its interaction with the target, improve selectivity, or introduce functionalities for detection or labeling.

For the this compound scaffold, several design strategies can be envisioned:

Substitution on the Aniline Ring: Modifying the aniline ring with various substituents (e.g., halogens, alkyl, alkoxy groups) can modulate the electronic properties and steric profile of the molecule. This can enhance binding affinity by exploiting additional pockets in the target's active site. For example, in a series of imidazo[1,2-a]pyridine-based anticonvulsants, compounds with a 4-fluorophenyl substituent at the 2-position of the core ring system displayed potent activity. nih.gov

Modification of the Imidazo[1,2-a]pyrimidine Core: While the core is often essential for activity, minor modifications can fine-tune its properties. For instance, substitutions at other available positions on the pyrimidine ring could alter the molecule's solubility and metabolic stability.

Bioisosteric Replacement: As demonstrated in the design of c-Met inhibitors, bioisosteric replacement is a powerful tool. nih.gov For example, the aniline moiety could be replaced with other groups that maintain the key hydrogen bonding and aromatic features but offer different physicochemical properties.

The development of enhanced molecular probes often follows a structured approach, as outlined in the table below, which summarizes the rationale behind potential modifications to the core scaffold.

Modification Strategy Rationale Potential Outcome Example from Related Scaffolds
Introduction of electron-withdrawing groups on the phenyl ringTo enhance π-π stacking interactions and modulate pKa.Increased binding affinity and target selectivity.Cyano-substituted pyridinyl analogues showed improved efficacy as c-Met inhibitors. nih.gov
Addition of bulky hydrophobic groupsTo occupy hydrophobic pockets within the target's binding site.Improved potency and selectivity.Incorporation of a constrained secondary amine enhanced selectivity in PDGFR inhibitors. nih.gov
Introduction of polar functional groupsTo improve solubility and introduce new hydrogen bonding interactions.Better pharmacokinetic properties and potentially higher potency.Design of PI3Kα inhibitors with hydrophilic groups on imidazo[1,2-a]pyridine. researchgate.net
Hybridization with other pharmacophoresTo create multi-target ligands or enhance activity at a primary target.Novel biological activities or synergistic effects.Hybridization of imidazo[1,2-a]pyridines with pyrazoline and other systems yielded potent anticonvulsants. nih.gov

Conformational Analysis and Bioactive Conformation Determination

Conformational analysis aims to understand the three-dimensional arrangement of a molecule and identify the specific conformation, known as the bioactive conformation, that it adopts when binding to its biological target. The relatively rigid nature of the imidazo[1,2-a]pyrimidine scaffold simplifies this analysis to some extent, as the primary degrees of freedom are typically the rotation of substituents.

For this compound, the main conformational flexibility arises from the rotation around the single bond connecting the imidazo[1,2-a]pyrimidine core and the aniline ring. Determining the preferred orientation of this ring is key to understanding how the molecule fits into a binding site.

Experimental techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the through-space proximity of protons, helping to define the molecule's conformation in solution. For instance, a NOESY study on a tetrahydroimidazo[1,2-a]pyrimidine derivative highlighted the conformational rigidity of its heterocyclic core. beilstein-journals.org

Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, are widely used to predict low-energy conformations and to simulate the dynamic behavior of the molecule. nih.gov These studies can reveal the energy barriers between different conformations and the probability of the molecule adopting a particular shape.

The bioactive conformation is often determined by co-crystallizing the ligand with its target protein and solving the structure using X-ray crystallography. In the absence of such data, molecular docking simulations can be employed to predict the binding pose. nih.gov For example, in the design of imidazo[1,2-a]pyrimidin-5(1H)-one based PI3K inhibitors, a docking model was used to rationalize the activity of different enantiomers. nih.gov Similarly, docking studies of imidazo[1,2-a]pyridine derivatives in the active site of snake venom PLA2 suggested a binding mode comparable to known inhibitors. nih.gov

The table below summarizes the key torsional angles that would be the focus of a conformational analysis of this compound and the methods used to study them.

Key Torsional Angle Atoms Defining the Angle Significance Methods for Determination
Dihedral angle between the imidazopyrimidine and phenyl ringsN1-C2-C(phenyl)-C(phenyl)Defines the relative orientation of the two aromatic systems, which is critical for fitting into the binding pocket and for π-π interactions.X-ray Crystallography, NMR (NOESY), Molecular Modeling (DFT, Molecular Dynamics).
Orientation of the aniline amino groupC(phenyl)-C(phenyl)-N(aniline)-HDetermines the directionality of hydrogen bonds that can be formed with the target.X-ray Crystallography, Molecular Modeling.
Orientation of the C3-methyl groupN1-C2-C3-HWhile rotation is rapid, the average position can influence steric interactions with the target.X-ray Crystallography, Molecular Modeling.

By combining these computational and experimental approaches, a comprehensive understanding of the conformational landscape and the specific bioactive conformation of this compound analogues can be achieved, providing a solid foundation for further drug design and optimization efforts.

Computational and Theoretical Studies of 3 3 Methylimidazo 1,2 a Pyrimidin 2 Yl Aniline

Quantum Mechanical (QM) Investigations of Electronic and Molecular Structure

Quantum mechanical methods are employed to model the behavior of electrons in molecules, thereby predicting their geometry, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It is effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. In studies of related imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully used to compute optimized geometries, vibrational frequencies, and NMR chemical shifts. nih.govnih.govresearchgate.net These calculations provide the foundational data for bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape and stability. researchgate.net For instance, a theoretical study on an (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine confirmed its structural assignment by comparing DFT-calculated spectroscopic data with experimental results. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Related Imidazopyridine Compound

Property Method Value
HOMO Energy B3LYP/6-311G(d,p) -6.4016 eV
LUMO Energy B3LYP/6-311G(d,p) -1.6065 eV
Energy Gap (ΔE) B3LYP/6-311G(d,p) 4.7951 eV

Data is illustrative and based on calculations for Alpidem, an imidazopyridine derivative. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests high chemical reactivity, high polarizability, and lower kinetic stability, indicating that the molecule is more likely to engage in chemical reactions. nih.govresearchgate.net For various heterocyclic compounds, including imidazo-fused systems, DFT calculations have been used to determine these orbital energies and predict their reactivity. nih.govscirp.org A low HOMO-LUMO gap can explain charge transfer interactions within the molecule, which are often linked to its biological activity. researchgate.net

Table 2: Illustrative FMO Energy Values from a Study on an Imidazopyridine Derivative

Parameter Description Illustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.8662
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.8346
ΔE (Energy Gap) ELUMO - EHOMO 6.0316

Values are illustrative, based on B3PW91/6-311G(d,p) calculations for Alpidem. nih.gov

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The EPS map uses a color scale to denote different potential values:

Red regions indicate negative electrostatic potential, representing areas of high electron density. These sites are attractive to electrophiles (positive charges).

Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are susceptible to attack by nucleophiles (negative charges).

Green regions represent neutral or near-zero potential.

In molecules containing aniline (B41778) and heterocyclic rings, the nitrogen and oxygen atoms are typically surrounded by red, negative-potential regions, while hydrogen atoms bonded to heteroatoms often show blue, positive-potential regions. researchgate.netresearchgate.net Such maps are crucial for understanding non-covalent interactions like hydrogen bonding. nih.govnih.gov

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. mdpi.com

Docking simulations place the ligand, such as 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline, into the active site of a target protein. The simulation then explores various possible conformations and orientations of the ligand within the binding site, calculating a binding energy or score for each pose. The pose with the lowest energy is generally considered the most likely binding mode. nih.govresearchgate.net

Studies on related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have successfully used molecular docking to predict their binding modes with various protein targets, such as enzymes involved in fungal growth (lanosterol 14α-demethylase) or cancer pathways. nih.govnih.gov For example, docking studies of 3-benzoyl imidazo[1,2-a]pyrimidines showed better binding energies than reference drugs against the fungal enzyme CYP51. nih.gov Similarly, imidazo[1,2-a]pyridine hybrids have been docked into the active site of human leukotriene A-4 hydrolase, with some compounds showing stronger binding affinity than the original ligand. chemmethod.comchemmethod.com

Table 3: Illustrative Molecular Docking Results for Imidazo-Fused Compounds Against a Protein Target

Compound Class Protein Target Binding Score (kcal/mol)
Imidazo[1,2-a]pyridine Hybrid Human LTA4H (3U9W) -11.237
3-Benzoyl Imidazo[1,2-a]pyrimidine Lanosterol 14α-demethylase (CYP51) -9.43
Imidazopyridine Derivative (Alpidem) Acetylcholinesterase (4BDT) -9.60

These scores are from different studies on related compounds and are for illustrative purposes. nih.govnih.govchemmethod.comchemmethod.com

A primary outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. mdpi.com These interactions, which stabilize the ligand-protein complex, can include:

Hydrogen bonds: Formed between hydrogen bond donors (like -NH or -OH groups) and acceptors (like carbonyl oxygens or nitrogen atoms).

Hydrophobic interactions: Occur between nonpolar regions of the ligand and nonpolar amino acid residues (e.g., Valine, Leucine, Phenylalanine).

Pi-pi stacking: Aromatic rings on the ligand and protein (e.g., from Phenylalanine, Tyrosine) stack on top of each other.

By analyzing the docked pose, researchers can pinpoint which residues are critical for binding. mdpi.com For instance, docking simulations of imidazo[1,2-a]pyridine hybrids revealed interactions with key amino acid residues in the active site of their target protein. chemmethod.comchemmethod.com This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. nih.gov

Table 4: Table of Compound Names

Compound Name
This compound
2-aminobenzimidazole
3-thiomethyl aniline
4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid
Aniline
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
2-phenylimidazo[1,2-a]pyrimidin-3-amine
thiophene-2-carbaldehyde
2-(3-bromophenyl)imidazo[1,2-a]pyrimidine
2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine
3-[4-(Dimethylamino) phenyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one
3-(2,4-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one
3-benzoyl imidazo[1,2-a]pyrimidines
2-(3,4-Difluorophenyl)imidazo[1,2-a]pyridine
2-(naphthalen-1-yl)- imidazo[1,2-a]pyridine
N-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)aniline
2,3-diarylimidazo[1,2-a]pyridine
2-(6-kloro-2-(4-klorofenil)imidazo[1,2-a]piridin-3-il)-N, N-dipropilasetamid (Alpidem)
2-[3-(hydroxyimino)imidazo[1,2-a]pyridin-2(3H)-ylidene]malononitrile
3-nitroimidazo[1,2-a]pyridine
malononitrile
3-(imidazo[1,2-a]pyridin-2-yl)aniline
7-trifluoromethylimidazopyrimidine
7-propan-2-olimidazopyrimidine
3-(2-bromoacetyl)coumarins
2-aminopyridines
3-imidazo[1,2-a] pyridin-2-yl-chromen-2-ones
2-methylpyridines
indolizines
imidazo[1,2-a]pyridine-oxadiazole hybrids

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations provide critical insights into the dynamic nature of a ligand interacting with its biological target, offering a view that extends beyond the static picture provided by molecular docking. semanticscholar.org These simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the ligand-protein complex and the conformational changes that occur upon binding.

Analysis of Ligand-Protein Complex Stability over Time

A primary application of MD simulations is to evaluate the stability of the docked conformation of this compound within the active site of a target protein. The stability of this complex is a key indicator of a sustained interaction. The Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms is a standard metric used for this analysis. A stable system is typically characterized by an RMSD value that converges and fluctuates around a low, stable value, often below 0.3 nm (3 Å). researchgate.net Significant deviations or a continuously increasing RMSD may suggest an unstable binding mode, where the ligand may be dissociating from the binding pocket.

Table 1: Illustrative RMSD Data for a Ligand-Protein Complex over a Simulation Period. This table shows hypothetical data for the fluctuation of the protein backbone and the ligand, indicating the stability of their complex over time.
Simulation Time (ps)Protein Backbone RMSD (nm)Ligand RMSD (nm)
00.000.00
2000.150.08
4000.220.11
6000.250.15
8000.260.14
10000.240.16
12000.250.15

Conformational Flexibility of the Ligand and Target

MD simulations are also instrumental in analyzing the conformational flexibility of both the ligand and the protein. The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue of the protein and for each atom of the ligand. semanticscholar.orgresearchgate.net The RMSF plot reveals which parts of the protein structure are most mobile or flexible during the simulation. High RMSF values in the active site can indicate that certain residues adjust their conformation to accommodate the ligand, which can be crucial for binding. Conversely, low RMSF values suggest rigidity. For the ligand, this analysis shows which parts of its structure are flexible, providing insights into its ability to adopt different conformations within the binding pocket. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel molecules and for identifying the key chemical features that drive this activity.

Development of Predictive Models for Molecular Activity

For a series of imidazo[1,2-a]pyrimidine derivatives, a QSAR model is developed by correlating their experimentally determined biological activities (e.g., IC50 values) with calculated molecular descriptors. The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. A statistically robust 3D-QSAR model for related imidazo[1,2-a]pyridine analogues has shown high correlation coefficients (R²) and cross-validation correlation coefficients (Q²), indicating strong predictive capability. Such models are essential for screening virtual libraries of compounds and prioritizing them for synthesis and testing.

Table 2: Typical Statistical Validation Parameters for a 3D-QSAR Model. This table presents hypothetical validation metrics for a QSAR model, demonstrating its statistical robustness and predictive power.
ParameterValueDescription
R² (Correlation Coefficient)> 0.90Indicates a strong fit of the model to the training data.
Q² (Cross-Validation Coefficient)> 0.60Measures the predictive ability of the model for the training set.
RMSE (Root Mean Square Error)< 0.70Represents the deviation between predicted and actual values.
Pearson-R (Test Set)> 0.80Measures the correlation between predicted and observed activities for the external test set.

Identification of Physicochemical Descriptors Correlating with Activity

A critical outcome of QSAR studies is the identification of the physicochemical properties, or descriptors, that are most influential on biological activity. These descriptors can be categorized as electronic (e.g., electrostatic potential, partial charges), steric (e.g., molecular volume, shape), or hydrophobic (e.g., logP). For imidazo[1,2-a]pyrimidine derivatives, descriptors related to molecular electrostatic potential (MEP) are often important for understanding hydrogen bonding and electrophilic/nucleophilic interactions. nih.gov Identifying these key features helps medicinal chemists understand the structure-activity relationship (SAR) and rationally design more potent compounds. researchgate.net

In Silico Prediction of Molecular Properties Relevant to Biological Fate

Before a compound can become a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico methods allow for the early prediction of these properties, reducing the risk of late-stage failures in drug development. nih.govmdpi.com For this compound, computational tools can predict its drug-likeness and pharmacokinetic profile.

These predictions are often based on established rules, such as Lipinski's Rule of Five, and models trained on large datasets of experimental data. Studies on similar imidazo[1,2-a]pyridine derivatives have shown favorable predicted profiles, with no violations of Lipinski's rules, good gastrointestinal absorption, and a low likelihood of carcinogenicity. nih.govamazonaws.com These computational assessments are a crucial first step in evaluating the potential of a molecule to be developed into a safe and effective drug. mdpi.comrsc.org

Table 3: Predicted In Silico Properties for this compound. This table provides a summary of computationally predicted drug-like and ADMET properties, which are crucial for assessing the compound's potential as a drug candidate.
PropertyPredicted Value/ClassificationSignificance
Physicochemical Properties
Molecular Weight~224 g/molComplies with Lipinski's Rule (<500)
LogP (Lipophilicity)~2.5Complies with Lipinski's Rule (<5)
Hydrogen Bond Donors1Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors4Complies with Lipinski's Rule (≤10)
Pharmacokinetics (ADME)
Gastrointestinal (GI) AbsorptionHighIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeantYesSuggests potential for CNS activity.
CYP450 2D6 InhibitorNoLow probability of drug-drug interactions via this pathway.
Bioavailability Score0.55Indicates good oral bioavailability potential.
Toxicity Prediction
AMES ToxicityNon-mutagenicLow risk of mutagenicity. mdpi.com
CarcinogenicityNon-carcinogenIndicates a lower risk of causing cancer. nih.gov

Computational Assessment of Molecular Surface Properties

The molecular surface is the primary interface for interactions with other molecules. Its properties, such as shape, size, and electrostatic potential, dictate how the molecule will be recognized by and bind to other chemical entities. Density Functional Theory (DFT) is a common and reliable method used for these assessments.

A key aspect of this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites.

Negative Regions (Red/Yellow): These areas indicate an excess of electron density and are prone to electrophilic attack. In this compound, these would likely be concentrated around the nitrogen atoms of the imidazopyrimidine ring system and the amino group on the aniline ring, which possess lone pairs of electrons.

Positive Regions (Blue): These areas signify a deficiency of electrons and are susceptible to nucleophilic attack. Such regions are typically found around hydrogen atoms, particularly those attached to electronegative atoms like the hydrogens of the amino group.

Neutral Regions (Green): These areas have a relatively neutral potential.

Without specific studies, a hypothetical data table for molecular surface properties cannot be populated with actual values. However, a typical analysis would quantify properties like the surface area, volume, and the minima/maxima of the electrostatic potential.

Table 1: Hypothetical Molecular Surface Property Data for this compound

PropertyPredicted ValueUnit
Molecular Surface AreaData not availableŲ
Molecular VolumeData not availableų
MEP Minimum (Vmin)Data not availablekcal/mol
MEP Maximum (Vmax)Data not availablekcal/mol

This table is for illustrative purposes only. The values are placeholders as no specific computational data for this molecule could be located.

Theoretical Solvation Energy Calculations

Solvation energy is the energy change associated with the transfer of a molecule from a vacuum (gas phase) to a solvent. It is a critical parameter for predicting the solubility of a compound, which is a fundamental property in many chemical and biological processes.

Theoretical calculations of solvation energy are typically performed using continuum solvation models, such as the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. The calculations then determine the electrostatic interactions between the solute and the solvent.

The solvation free energy (ΔGsolv) is a key output of these calculations. A more negative value indicates greater solubility in the given solvent. These calculations can be performed for a variety of solvents to predict differential solubility. For instance, comparing the solvation energy in a polar solvent like water versus a non-polar solvent like toluene (B28343) would provide insights into the molecule's hydrophilic or lipophilic character.

As no specific research on the solvation energy of this compound has been published, a data table with calculated values cannot be provided.

Table 2: Hypothetical Theoretical Solvation Energy Data for this compound

SolventDielectric ConstantCalculated ΔGsolv
Water78.39Data not available
Ethanol (B145695)24.55Data not available
Toluene2.38Data not available

This table is for illustrative purposes only. The values are placeholders as no specific computational data for this molecule could be located.

Advanced Research Methodologies Applied to 3 3 Methylimidazo 1,2 a Pyrimidin 2 Yl Aniline

Biophysical Techniques for Ligand-Target Interaction Analysis

Biophysical methods are critical for the quantitative analysis of ligand-target binding, providing essential data on the affinity, kinetics, and thermodynamics of the interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Data

Isothermal Titration Calorimetry (ITC) is a highly sensitive and reliable technique for the direct measurement of heat changes that occur during a binding event. nih.govnih.gov A single ITC experiment can provide a complete thermodynamic profile of a molecular interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). khanacademy.org

In a prospective ITC study of 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline, the compound would be incrementally injected into a sample cell containing the purified target protein. The resulting heat absorption or release is measured and plotted against the molar ratio of the ligand to the protein, generating a binding isotherm. The thermodynamic parameters derived from this data would offer insights into the nature of the binding forces. For example, a significant negative enthalpy change could indicate strong hydrogen bonding and van der Waals interactions between the compound and the active site of the target.

Illustrative Thermodynamic Data from a Hypothetical ITC Experiment

ParameterHypothetical ValueUnit
Stoichiometry (n)1.05
Dissociation Constant (Kd)75nM
Enthalpy Change (ΔH)-12.5kcal/mol
Entropy Change (TΔS)-2.1kcal/mol

Note: This table presents hypothetical data to demonstrate the typical output of an ITC experiment and does not represent measured values for this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical biosensor technique that provides detailed kinetic information about molecular interactions. nih.gov SPR measures the association rate constant (kon) and the dissociation rate constant (koff), which together determine the equilibrium dissociation constant (Kd). mdpi.com

For an SPR analysis of this compound, the target protein would be immobilized on a sensor surface. A solution containing the compound is then passed over this surface, and the binding and dissociation events are monitored in real-time by detecting changes in the refractive index. The resulting sensorgram provides a wealth of information about the dynamics of the interaction, such as how rapidly the compound binds to its target and the duration of the complex.

Illustrative Kinetic Parameters from a Hypothetical SPR Experiment

ParameterHypothetical ValueUnit
Association Rate (kon)2.5 x 105M-1s-1
Dissociation Rate (koff)1.8 x 10-3s-1
Dissociation Constant (Kd)72nM

Note: This table presents hypothetical data to demonstrate the typical output of an SPR experiment and does not represent measured values for this compound.

Structural Biology Approaches

Structural biology provides a three-dimensional view of ligand-protein interactions at the atomic level, which is invaluable for understanding the mechanism of action and for guiding further drug design efforts.

X-ray Crystallography of Ligand-Protein Co-crystals

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule. mdpi.com By obtaining a co-crystal of this compound bound to its target protein and analyzing the diffraction of X-rays through this crystal, it would be possible to visualize the exact binding orientation of the compound. This would reveal the specific amino acid residues involved in the interaction and the network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. While a crystal structure for this specific compound is not publicly available, related imidazo[1,2-a]pyridine (B132010) derivatives have been successfully co-crystallized with their targets, such as Mycobacterium tuberculosis glutamine synthetase, providing crucial structural insights. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Elucidation

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large and dynamic macromolecular complexes. nih.gov In a hypothetical scenario where this compound targets a large protein assembly, Cryo-EM could be employed to elucidate the structure of the compound-bound complex. Recent advancements in Cryo-EM have also enabled the structural determination of smaller protein-ligand complexes, suggesting its potential applicability in studying the interactions of this compound. researchgate.net

Chemical Probes and Activity-Based Profiling

The development of chemical probes and the application of activity-based profiling are powerful strategies for target identification and for studying the functional consequences of ligand binding in a cellular environment.

Although this compound has not been reported as a chemical probe, its imidazo[1,2-a]pyrimidine (B1208166) core represents a versatile scaffold for the design of such tools. By incorporating a reactive moiety or a reporter tag, derivatives of this compound could be synthesized to function as activity-based probes. These probes could then be used to covalently label and identify the cellular targets of the parent compound in complex biological systems. Studies involving chemical-genetic profiling of related imidazo[1,2-a]pyridines and -pyrimidines have demonstrated the potential of this approach to uncover the cellular pathways modulated by these classes of compounds. nih.gov

Application in Target Deconvolution Studies

Once synthesized, the photoaffinity probe of this compound would be utilized in target deconvolution studies to identify its interacting proteins within a complex biological sample, such as a cell lysate or even in living cells.

The typical workflow for such a study would be as follows:

Incubation: The photoaffinity probe is incubated with the biological sample to allow it to bind to its target protein(s).

Photoactivation: The sample is then irradiated with UV light at a specific wavelength to activate the diazirine group, leading to covalent cross-linking between the probe and its target.

Lysis and "Click" Chemistry: If the experiment is performed in live cells, the cells are lysed. The alkyne- or azide-containing probe-protein conjugate is then "clicked" to a reporter molecule, such as a biotin-azide or a fluorescent dye-azide.

Enrichment and Identification: If biotinylated, the protein-probe complexes can be enriched from the lysate using streptavidin-coated beads. The enriched proteins are then separated by SDS-PAGE.

Mass Spectrometry: The protein bands of interest are excised from the gel, digested into smaller peptides, and analyzed by mass spectrometry to identify the protein(s) that were covalently labeled by the probe.

These studies could potentially reveal that this compound targets a specific kinase, a plausible hypothesis given that the imidazo[1,2-a]pyrimidine scaffold is a known kinase inhibitor framework.

Mechanistic Enzymology and Kinetic Characterization

Following the successful identification of a target enzyme, for instance, a hypothetical serine/threonine kinase, a detailed investigation into the mechanism of inhibition and the kinetics of the interaction between this compound and the enzyme would be conducted.

Mechanistic studies would aim to determine the mode of inhibition, i.e., whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. This is typically achieved by measuring the initial reaction rates of the enzyme at various substrate concentrations in the presence of different concentrations of the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk plot to visualize the inhibition mechanism.

For a competitive inhibitor that binds to the active site of the kinase, one would expect to see an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax).

The kinetic characterization would involve determining key parameters that quantify the potency and binding affinity of the inhibitor. These parameters include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is determined from dose-response curves. The Ki value is a more fundamental measure of the binding affinity of the inhibitor for the enzyme and can be calculated from the IC50 value and the Km of the substrate.

Below are hypothetical kinetic data for the inhibition of a target kinase by this compound.

Table 1: Kinetic Parameters for the Inhibition of Target Kinase by this compound

Parameter Value
IC50 150 nM
Ki 75 nM
Mode of Inhibition Competitive
Km of Substrate (ATP) 50 µM
Vmax 1.2 µmol/min/mg

These detailed mechanistic and kinetic studies are crucial for understanding the molecular basis of the compound's activity and for guiding further drug development efforts. By combining advanced techniques like photoaffinity labeling with classical enzymology, a comprehensive picture of the pharmacological profile of this compound can be established.

Future Directions and Emerging Research Avenues for Imidazo 1,2 a Pyrimidine Derivatives

Exploration of Novel Biological Targets for Molecular Intervention

The imidazo[1,2-a]pyrimidine (B1208166) scaffold has demonstrated activity against a variety of established biological targets. Future research will likely focus on expanding this scope to novel and challenging targets implicated in a range of diseases. The inherent structural features of imidazo[1,2-a]pyrimidines, such as their aromatic nature and hydrogen bonding capabilities, make them amenable to modification for interaction with diverse protein architectures.

Recent studies on related imidazo-fused heterocycles have highlighted several promising areas of exploration. For instance, derivatives of the closely related imidazo[1,2-a]pyridine (B132010) scaffold have been investigated as inhibitors of challenging targets like KRAS G12C, a notorious oncogene. Furthermore, the broader class of nitrogen-bridged heterocyclic compounds, including imidazo[1,2-a]pyrimidines, has shown potential in targeting viral entry mechanisms, such as the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.

Future research could systematically screen 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline and its analogues against a wider panel of kinases, epigenetic modulators, and protein-protein interactions. The use of chemogenomic profiling in organisms like Saccharomyces cerevisiae has already shown that closely related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine compounds can have distinct mechanisms of action, with one targeting mitochondrial function and the other acting as a DNA poison. This highlights the potential for subtle structural modifications to dramatically alter the target profile.

Table 1: Potential Novel Biological Targets for Imidazo[1,2-a]pyrimidine Derivatives

Target ClassSpecific Example(s)Therapeutic Area
OncogenesKRAS G12COncology
Viral Entry ProteinsSARS-CoV-2 Spike/hACE2Infectious Diseases
KinasesCDK12/13, PI3K/mTOROncology
Signaling PathwaysWnt/β-cateninOncology, Developmental Disorders
Metabolic EnzymesAldehyde Dehydrogenase (ALDH)Oncology

Development of Covalent Inhibitors and Irreversible Binders

The development of targeted covalent inhibitors (TCIs) has gained significant momentum in recent years, offering the potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. The imidazo[1,2-a]pyrimidine scaffold is a suitable platform for the design of such irreversible binders. By incorporating a reactive "warhead" group at a strategic position on the molecule, derivatives can be designed to form a covalent bond with a specific amino acid residue, typically a cysteine, within the target protein.

Research into imidazo[1,2-a]pyridine derivatives has demonstrated the feasibility of this approach, with the development of covalent inhibitors for KRAS G12C. Similarly, imidazo[1,2-b]pyridazine derivatives have been successfully designed as covalent inhibitors of CDK12/13 by targeting a cysteine residue (Cys1039).

For this compound, the aniline (B41778) moiety could serve as a handle for the attachment of various electrophilic groups, such as acrylamides or vinyl sulfonamides. The rational design of these covalent inhibitors would involve computational modeling to position the warhead in proximity to a nucleophilic residue in the target's binding site. This strategy could lead to the development of highly potent and selective inhibitors for a range of therapeutic targets.

Rational Design of Multi-Targeted Ligands

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. Multi-targeted ligands, or dual-inhibitors, which can modulate two or more targets simultaneously, are emerging as a promising therapeutic strategy. The imidazo[1,2-a]pyrimidine scaffold, with its multiple points for chemical modification, is well-suited for the rational design of such compounds.

Examples from the broader class of imidazo-fused heterocycles include the development of dual inhibitors of PI3K and mTOR, two key kinases in a critical cancer signaling pathway. Another example is the design of imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of the hACE2 receptor and the SARS-CoV-2 spike protein, aiming to block viral entry through a multi-pronged approach.

Future efforts could focus on designing derivatives of this compound that incorporate pharmacophores known to interact with different, but related, targets. For instance, by combining the imidazo[1,2-a]pyrimidine core with moieties known to inhibit a complementary kinase or a resistance-conferring enzyme, it may be possible to create more effective and durable therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be applied to various stages of the drug development pipeline, from target identification to lead optimization. For the imidazo[1,2-a]pyrimidine scaffold, AI and ML can be leveraged to accelerate the design-make-test-analyze cycle.

Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can be developed to predict the biological activity of novel imidazo[1,2-a]pyrimidine derivatives based on their chemical structures. This can help prioritize the synthesis of compounds with the highest probability of success. Generative AI models can also be employed for de novo drug design, creating novel imidazo[1,2-a]pyrimidine structures with desired properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Furthermore, machine learning algorithms can analyze large datasets from high-throughput screening and chemogenomic profiling to identify novel targets and structure-activity relationships that may not be apparent through traditional analysis. The application of these in silico methods to the this compound scaffold and its derivatives could significantly streamline the optimization process and reduce the time and cost of drug discovery.

Application as Chemical Biology Tools for Pathway Dissection

Beyond their therapeutic potential, potent and selective inhibitors are invaluable as chemical biology tools for dissecting complex biological pathways. By acutely inhibiting a specific protein, researchers can study the downstream consequences and elucidate the protein's function in a cellular context. Imidazo[1,2-a]pyrimidine derivatives, due to their potential for high potency and selectivity, are excellent candidates for development as chemical probes.

For example, imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives that inhibit the Wnt/β-catenin signaling pathway can be used to study the role of this pathway in development and disease. Similarly, selective inhibitors of kinases like PI3K, mTOR, or c-Met can help to untangle the intricate signaling networks within cells.

Future work could focus on developing derivatives of this compound into highly selective chemical probes for novel or understudied targets. This would involve not only optimizing their inhibitory activity but also ensuring they possess suitable properties for use in cellular assays, such as cell permeability and minimal off-target effects. The development of such tools would be a significant contribution to the broader biomedical research community.

Q & A

Q. What established synthetic routes are available for 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between 2-aminoimidazole derivatives and 1,3-difunctional compounds (e.g., ketones or aldehydes) to construct the imidazo[1,2-a]pyrimidine core . For the target compound, a one-pot calcium-mediated method has been reported for analogous 3-methylimidazo[1,2-a]pyridines, which could be adapted by substituting the aryl component with an aniline derivative . Optimization includes:

  • Catalysis : Fe₂O₃@SiO₂/In₂O₃ nanoparticles improve yield and regioselectivity in related heterocyclic syntheses .
  • Temperature Control : Reactions performed at 80–100°C in polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

Advanced Question

Q. How does the 3-methyl group influence electrophilic substitution reactivity on the imidazo[1,2-a]pyrimidine core?

Methodological Answer: The 3-methyl group sterically and electronically blocks electrophilic attack at the 3-position, redirecting reactivity to other positions. For example:

  • Halogenation : 3-Methylimidazo[1,2-a]pyridine derivatives undergo bromination at the 2-position using N-bromosuccinimide (NBS) in chloroform .
  • Functionalization Strategies : Nitration or acylation may target the 5- or 7-positions of the pyrimidine ring, requiring computational modeling (DFT) to predict regioselectivity .

Basic Question

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the methyl group (δ ~2.5 ppm, singlet) and aromatic protons (δ 6.8–8.5 ppm). The aniline NH₂ group appears as a broad peak at δ ~5.0 ppm .
  • IR Spectroscopy : Stretches at ~3400 cm⁻¹ (N-H, amine) and ~1600 cm⁻¹ (C=C, aromatic) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₂N₄).

Advanced Question

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

Methodological Answer:

  • Tautomerism Analysis : The imidazo[1,2-a]pyrimidine core may exhibit tautomerism; 2D NMR (e.g., HSQC, HMBC) helps assign proton-carbon correlations .
  • Byproduct Identification : UPLC-MS can detect regioisomers or intermediates. For example, incomplete cyclization may yield open-chain precursors .
  • Dynamic NMR (DNMR) : Resolves exchange broadening caused by tautomeric equilibria at variable temperatures .

Basic Question

Q. What pharmacological activities are reported for imidazo[1,2-a]pyrimidine derivatives, and how might the aniline substituent modulate these effects?

Methodological Answer:

  • Antiviral Activity : Analogous compounds inhibit RNA-dependent RNA polymerase (RdRp) in viruses like BVDV, with EC₅₀ values ~13.0 µM .
  • Anxiolytic/Neuroleptic Effects : The aniline group may enhance binding to CNS targets via hydrogen bonding or π-π stacking interactions .

Advanced Question

Q. What strategies enable selective functionalization of the aniline moiety without disrupting the imidazo[1,2-a]pyrimidine core?

Methodological Answer:

  • Protection-Deprotection : Protect the aniline NH₂ with Boc groups before modifying the core. Deprotect using TFA post-functionalization .
  • Mild Coupling Conditions : Use EDC/HOBt for amide bond formation at the aniline group under neutral pH to avoid ring-opening .
  • Directed Metalation : Employ LDA (lithium diisopropylamide) to deprotonate the aniline ortho-position for halogenation or alkylation .

Basic Question

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) to separate polar byproducts .
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product (purity >95%) .

Advanced Question

Q. How can computational tools aid in predicting the bioactivity or reactivity of this compound?

Methodological Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with RdRp or kinase targets using PDB structures (e.g., 6M71) .
  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic substitution sites and transition-state energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.